3-(2-Aminoethyl)benzoic acid
Overview
Description
3-(2-Aminoethyl)benzoic acid, commonly known as anthranilic acid, is an aromatic amino acid that is widely used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 137.14 g/mol. This acid is an important precursor for the synthesis of various compounds, such as dyes, pharmaceuticals, and agrochemicals. In
Scientific Research Applications
Microbial Biosynthesis
3-Amino-benzoic acid (3AB) is a significant molecule in producing various biologically active natural products. A study by Zhang and Stephanopoulos (2016) established a microbial biosynthesis system for 3AB using Escherichia coli. This system utilized glucose as a substrate, and through co-culture engineering, they achieved a 15-fold increase in 3AB production compared to mono-culture methods (Zhang & Stephanopoulos, 2016).
Biosynthesis in Natural Products
Kang, Shen, and Bai (2012) reviewed the biosynthesis of 3,5-AHBA-derived natural products, which include a vast family of natural substances like ansamycins and mitomycins. This research covered molecular genetics and biochemical perspectives of 3,5-AHBA, a precursor to these natural products (Kang, Shen, & Bai, 2012).
Role in Food and Environmental Science
Del Olmo, Calzada, and Nuñez (2017) discussed the presence and applications of benzoic acid derivatives, including 3-(2-Aminoethyl)benzoic acid, in foods, cosmetics, and pharmaceuticals. Their review covered aspects like occurrence, human exposure, metabolism, and toxicology of these compounds (del Olmo, Calzada, & Nuñez, 2017).
Chemical Properties and Applications
Research by Baskett and Lahti (2005) on the crystallography and magnetism of 3-(N-tert-butyl-N-aminoxyl)benzoic acid highlighted its solid-state properties. This study contributed to understanding the magnetic interactions and phase changes in such compounds (Baskett & Lahti, 2005).
Novel Fluorescence Probes
Setsukinai, Urano, Kakinuma, Majima, and Nagano (2003) developed novel fluorescence probes using benzoic acid derivatives. These probes can detect reactive oxygen species and distinguish specific species, which is significant for biological and chemical applications (Setsukinai et al., 2003).
Synthesis and Antibacterial Activity
Satpute, Gangan, and Shastri (2018) studied the synthesis and antibacterial activity of novel 3-Hydroxy benzoic acid hybrid derivatives. These derivatives have shown potential as chemotherapeutic agents in drug development (Satpute, Gangan, & Shastri, 2018).
properties
IUPAC Name |
3-(2-aminoethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4-5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZQUECKYKDDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333447 | |
Record name | 3-(2-aminoethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)benzoic acid | |
CAS RN |
2393-21-7 | |
Record name | 3-(2-Aminoethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2393-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-aminoethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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